3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is 368.17360725 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Novel Synthesis Approaches
Research has demonstrated innovative methods for synthesizing complex compounds related to the chemical structure of interest, including the use of dimethyldioxirane oxidation and ultrasound-assisted synthesis. These methods have been applied to create novel derivatives with potential biological activities, such as anti-tubercular scaffolds, showcasing the versatility of this compound's derivatives in drug discovery (Lévai et al., 2002; Nimbalkar et al., 2018).
Chemical Reactivity and Molecular Docking Studies
Detailed studies on the molecular structure and chemical reactivity of compounds similar to the one have highlighted their potential in treating various diseases, including cardiovascular and cerebrovascular diseases. Molecular docking studies provide insights into the interaction of these compounds with biological targets, suggesting pathways for therapeutic application (Ranjith et al., 2022).
Potential Biological Applications
Antitubercular Activity
Derivatives of the compound have shown promising results in vitro against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents. These findings are supported by comprehensive synthesis techniques and biological evaluation, suggesting a valuable direction for future research in combating tuberculosis (Nimbalkar et al., 2018).
Evaluation for Antitumor Activities
Synthesis and docking analysis of novel quinazolin derivatives, as an extension of research into similar compounds, have shown significant antitumor agents. This underscores the importance of continued exploration of these chemical frameworks for potential therapeutic applications (El‐serwy et al., 2016).
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(oxolan-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(22-11-16-5-2-8-27-16)14-3-1-4-15(10-14)23-20(25)17-12-6-7-13(9-12)18(17)21(23)26/h1,3-4,10,12-13,16-18H,2,5-9,11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMGBPNCTKIXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.